molecular formula C10H14ClNO B2674770 2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride CAS No. 2418658-71-4

2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride

Cat. No.: B2674770
CAS No.: 2418658-71-4
M. Wt: 199.68
InChI Key: YADZLVJNAYJCAD-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a derivative of benzazepine, a bicyclic compound consisting of a benzene ring fused to an azepine ring.

Scientific Research Applications

2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride” is not mentioned in the search results, benzazepine derivatives have been known to exhibit various biological activities. For example, they have been found to exhibit anticonvulsant activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Therefore, future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Another approach includes the acylation of 3-phenylpropan-1-amine followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzazepinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride is unique due to its specific hydroxyl group at the 6-position, which can be modified to create a variety of derivatives with different biological activities. This makes it a versatile compound for research and development in medicinal chemistry .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-5-1-3-8-7-11-6-2-4-9(8)10;/h1,3,5,11-12H,2,4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADZLVJNAYJCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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